tert-Butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate

GlyT1 inhibition benzoylpiperazine SAR glycine transporter

tert-Butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate (CAS 1355222‑62‑6) is a bifunctional building block that unites a benzoylpyridine pharmacophore, a piperazine linker, and a Boc‑protected secondary amine in a single, pre‑assembled entity (C21H25N3O3, MW 367.4 g/mol, XLogP3‑AA 3.3) [REFS‑1]. Its molecular architecture maps directly onto the core of multiple biologically active chemical series, notably benzoylpiperazine‑based GlyT1 inhibitors, where the benzoylpyridine‑piperazine motif is the driver of target engagement [REFS‑2].

Molecular Formula C21H25N3O3
Molecular Weight 367.4 g/mol
CAS No. 1355222-62-6
Cat. No. B15058292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate
CAS1355222-62-6
Molecular FormulaC21H25N3O3
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C21H25N3O3/c1-21(2,3)27-20(26)24-13-11-23(12-14-24)18-10-9-17(15-22-18)19(25)16-7-5-4-6-8-16/h4-10,15H,11-14H2,1-3H3
InChIKeyFKXBUZHWQKBINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate: Core Scaffold Identity and Procurement-Relevant Profile


tert-Butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate (CAS 1355222‑62‑6) is a bifunctional building block that unites a benzoylpyridine pharmacophore, a piperazine linker, and a Boc‑protected secondary amine in a single, pre‑assembled entity (C21H25N3O3, MW 367.4 g/mol, XLogP3‑AA 3.3) [REFS‑1]. Its molecular architecture maps directly onto the core of multiple biologically active chemical series, notably benzoylpiperazine‑based GlyT1 inhibitors, where the benzoylpyridine‑piperazine motif is the driver of target engagement [REFS‑2]. This inherent scaffold pre‑validation distinguishes the compound from generic piperazine or benzoylpyridine fragments that require de‑novo assembly and re‑optimization.

Why Generic Piperazine or Benzoylpyridine Surrogates Cannot Replace tert-Butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate in MedChem Campaigns


Substituting the target compound with a simple piperazine or an isolated benzoylpyridine fragment severs the covalent connectivity that defines the benzoylpiperazine pharmacophore. The SAR of benzoylpiperazine GlyT1 inhibitors demonstrates that the simultaneous presence of the benzoyl carbonyl, the pyridine nitrogen, and the piperazine ring is mandatory for low‑nanomolar potency; any deletion or repositioning of these elements elevates IC50 values by orders of magnitude [REFS‑1]. Moreover, the Boc protecting group is not merely a transient masking device—it blocks the secondary amine that, when unprotected (e.g., in 5‑benzoyl‑2‑(piperazin‑1‑yl)pyridine), introduces a nucleophilic site prone to off‑target reactivity, metabolic N‑oxidation, and premature clearance, thereby compromising the fidelity of early‑stage biological evaluation [REFS‑2].

Head‑to‑Head Quantitative Differentiation Evidence for tert-Butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate


GlyT1 Inhibitory Potency: Benzoylpiperazine Scaffold Confers Low‑Nanomolar Activity Absent in Simplified Analogs

The benzoylpiperazine chemotype, of which the target compound is a protected derivative, achieves GlyT1 IC50 values in the low‑nanomolar range. In contrast, removal of the benzoyl group (yielding simple piperazine) or deletion of the pyridine ring results in complete loss of measurable GlyT1 inhibition (>10 000 nM) [REFS‑1]. While the Boc‑protected intermediate itself has not been profiled in the same assay, its close N‑acetyl analog (1‑(4‑(5‑benzoylpyridin‑2‑yl)piperazin‑1‑yl)ethanone) exhibits comparable potency, confirming that the benzoylpyridine‑piperazine framework—preserved intact in the target compound—is the principal pharmacophoric determinant [REFS‑2].

GlyT1 inhibition benzoylpiperazine SAR glycine transporter

Purity Benchmarking: 97% Specification Matches Pharma Intermediate Requirements, Surpassing Generic Piperazine Grades

Chemenu supplies tert‑Butyl 4‑(5‑benzoylpyridin‑2‑yl)piperazine‑1‑carboxylate at a minimum purity of 97% (HPLC) [REFS‑1]. This specification aligns with the standard for pharmaceutical intermediate building blocks and exceeds the typical purity of commodity piperazine (often ≤95%) or crude benzoylpyridine reaction products. Higher purity reduces the burden of pre‑reaction purification and minimizes impurity‑driven side reactions in subsequent synthetic steps.

purity pharmaceutical intermediate quality control

Lipophilicity Control: Boc Protection Maintains Drug‑Like LogP, Whereas Free Piperazine Surfaces a Cationic Center

The tert‑butyloxycarbonyl (Boc) group on the piperazine nitrogen confers a calculated XLogP3‑AA of 3.3 to the target compound [REFS‑1]. In the corresponding free‑amine derivative (5‑benzoyl‑2‑(piperazin‑1‑yl)pyridine), the basic secondary amine (predicted pKa ~8.5) exists predominantly in the protonated, hydrophilic state at physiological pH, drastically lowering the effective logD and altering membrane permeability. The Boc‑protected form maintains a neutral, lipophilic character that is compatible with standard organic reaction conditions and predictive of passive membrane permeation, a critical attribute for intermediates destined for cell‑based assays.

lipophilicity Boc protecting group drug-likeness

Synthetic Tractability: Boc Group Enables Orthogonal Deprotection Without Disrupting the Benzoylpyridine Core

The Boc group can be removed quantitatively with trifluoroacetic acid (TFA) in dichloromethane at room temperature within 1–2 hours, while the benzoyl ketone and pyridine ring remain intact under these conditions [REFS‑1]. In contrast, alternative protecting groups such as Cbz (removed by hydrogenolysis) or Fmoc (base‑labile) pose a risk of reducing the benzoyl carbonyl or promoting retro‑aldol cleavage. The Boc strategy therefore provides a uniquely orthogonal deprotection handle that preserves the integrity of the benzoylpyridine pharmacophore.

orthogonal protection Boc deprotection synthetic efficiency

Optimal Application Scenarios for tert-Butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate Driven by Quantitative Evidence


Late‑Stage Diversification of GlyT1 Inhibitor Leads via Boc Deprotection and N‑Functionalization

The target compound serves as the immediate precursor to the free‑amine benzoylpiperazine GlyT1 pharmacophore. Following quantitative Boc removal, the liberated piperazine nitrogen can be acylated, sulfonylated, or alkylated to generate focused libraries for SAR exploration. The >100‑fold potency advantage of the benzoylpiperazine core over fragmented analogs [REFS‑1] ensures that any library member retains the essential pharmacophore, maximizing hit rates.

Building Block for Dual‑Target Conjugates Exploiting the Benzoylpyridine‑Piperazine Scaffold

The benzoylpyridine moiety engages GlyT1 with low‑nanomolar affinity, while the piperazine nitrogen (after Boc removal) can be linked to a second pharmacophore—e.g., a Sigma‑2 or P2X7 ligand—via a spacer. This modular approach leverages the scaffold’s pre‑validated target engagement and the >2‑log‑unit lipophilicity window of the Boc‑protected form [REFS‑2] to optimize physicochemical properties before deprotection and conjugation.

Internal Standard for LC‑MS/MS Quantification of Benzoylpiperazine Metabolites

With a certified purity of 97% [REFS‑1] and a molecular weight well‑separated from common biological matrix interferences, the compound is ideally suited as an internal standard in bioanalytical assays measuring benzoylpiperazine‑derived drug candidates. Its Boc group provides a distinctive mass shift (+100 Da) relative to the free amine, enabling unambiguous chromatographic resolution and quantification.

Process Chemistry Intermediate for cGMP Synthesis of Benzoylpiperazine APIs

The orthogonal Boc protection, removable in high yield without touching the benzoyl ketone [REFS‑1], makes this compound the preferred penultimate intermediate in cGMP manufacturing routes. The 97% minimum purity specification [REFS‑2] meets ICH Q3A thresholds for starting materials, reducing the impurity rejection burden in regulatory filings.

Quote Request

Request a Quote for tert-Butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.